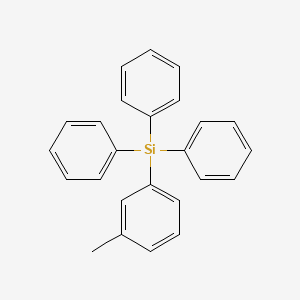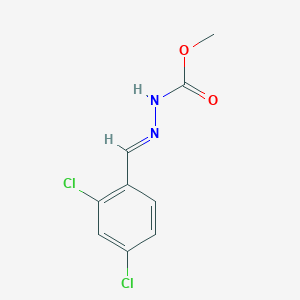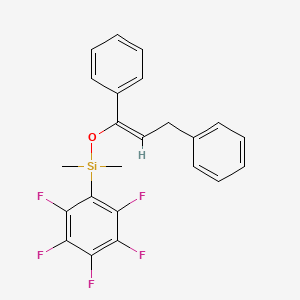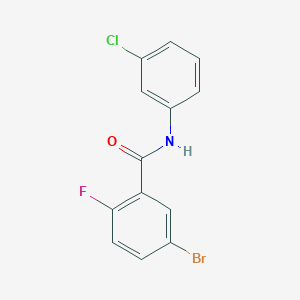
5-bromo-N-(3-chlorophenyl)-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-(3-chlorophenyl)-2-fluorobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3-chlorophenyl)-2-fluorobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluorobenzoic acid and 3-chloroaniline.
Amidation Reaction: The 5-bromo-2-fluorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This intermediate is then reacted with 3-chloroaniline in the presence of a base such as triethylamine (Et₃N) to form the desired benzamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
5-bromo-N-(3-chlorophenyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms on the benzamide core can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, it can be reduced using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of derivatives with different substituents on the benzamide core, while coupling reactions can produce biaryl compounds with various functional groups.
科学的研究の応用
5-bromo-N-(3-chlorophenyl)-2-fluorobenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is of interest in the development of new pharmaceuticals due to its potential biological activity. It can serve as a lead compound for the design of drugs targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of advanced materials with unique properties, such as polymers and liquid crystals.
Chemical Biology: The compound can be used as a tool in chemical biology to study the interactions between small molecules and biological macromolecules.
作用機序
The mechanism of action of 5-bromo-N-(3-chlorophenyl)-2-fluorobenzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity to its target through halogen bonding interactions. Additionally, the benzamide core can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
5-bromo-N-(4-chlorophenyl)-2-fluorobenzamide: This compound is similar in structure but has the chlorine atom in a different position on the phenyl ring.
5-bromo-N-(3-chlorophenyl)-2,3,4-trimethylbenzamide: This compound has additional methyl groups on the benzamide core, which can affect its chemical properties and biological activity.
Uniqueness
5-bromo-N-(3-chlorophenyl)-2-fluorobenzamide is unique due to the specific arrangement of halogen atoms on the benzamide core. This arrangement can influence the compound’s reactivity and binding affinity to molecular targets, making it a valuable compound for various scientific research applications.
特性
CAS番号 |
853317-28-9 |
|---|---|
分子式 |
C13H8BrClFNO |
分子量 |
328.56 g/mol |
IUPAC名 |
5-bromo-N-(3-chlorophenyl)-2-fluorobenzamide |
InChI |
InChI=1S/C13H8BrClFNO/c14-8-4-5-12(16)11(6-8)13(18)17-10-3-1-2-9(15)7-10/h1-7H,(H,17,18) |
InChIキー |
QGGZNRMXDDSWOQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C=CC(=C2)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





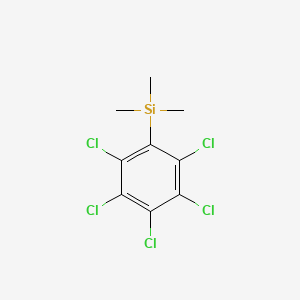
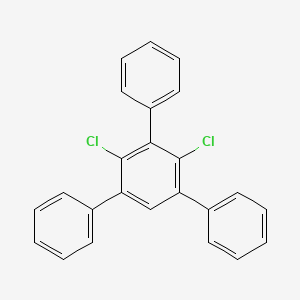
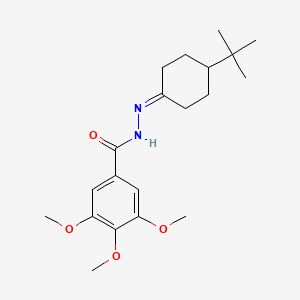
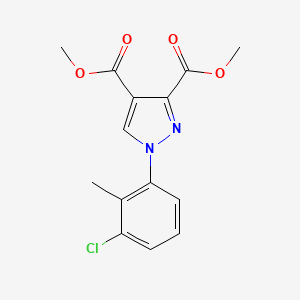
![2-(1H-Benzo[d]imidazol-2-yl)benzenethiol](/img/structure/B15075908.png)
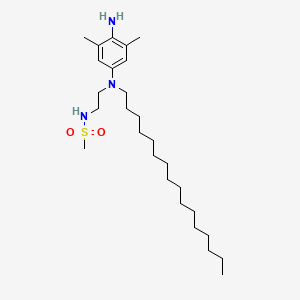
![N-(4-fluorophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine](/img/structure/B15075919.png)
